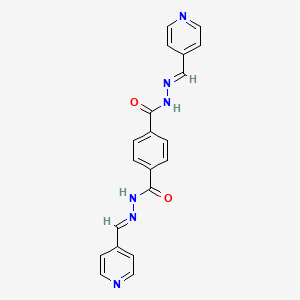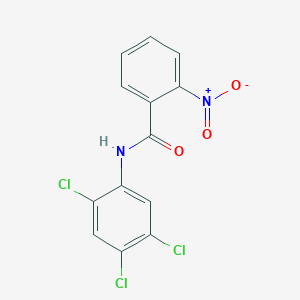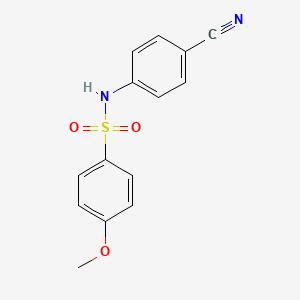
N'~1~,N'~4~-bis(4-pyridinylmethylene)terephthalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N'~1~,N'~4~-bis(4-pyridinylmethylene)terephthalohydrazide is a useful research compound. Its molecular formula is C20H16N6O2 and its molecular weight is 372.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 372.13347377 g/mol and the complexity rating of the compound is 509. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymeric Materials
Research has focused on the synthesis and characterization of novel polymeric materials derived from aromatic compounds similar to N'1,N'4-bis(4-pyridinylmethylene)terephthalohydrazide. For instance, Kuang et al. (2020) synthesized a series of new poly(diketone imide)s (PDKIs) from aromatic bis(ketone anhydride) monomers, showcasing their solubility in aprotic amide solvents and excellent thermal properties, which include high glass transition temperatures and significant thermal stability (Kuang et al., 2020).
Antibacterial Activity
A novel series of compounds synthesized from terephthalic dihydrazide, a structural relative, displayed significant antibacterial activity against various bacterial and fungal strains. This research underlines the potential of such compounds in developing new antibacterial agents (Palekar et al., 2009).
Molecular Machines and Electronic Devices
Gordillo et al. (2016) conducted a theoretical and experimental comparative study on a derivative from 2-pyridinecarboxaldehyde, highlighting its E/Z isomerization induced by ultraviolet radiation. This work illustrates the compound's relevance in the context of molecular machines and electronic devices due to its dynamic properties (Gordillo et al., 2016).
Electrolyte for Lithium-ion Batteries
The study by Kühnel et al. (2011) on mixtures of ionic liquid and organic carbonate, including a lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) electrolyte, points towards applications in enhancing the safety and performance of rechargeable lithium batteries (Kühnel et al., 2011).
Chemical Recycling of PET
Damayanti and Ho-Shing Wu (2021) reviewed the chemical recycling of polyethylene terephthalate (PET), highlighting various technologies to obtain higher yield products like ethylene glycol and terephthalic acid. This research emphasizes sustainability and the search for alternative raw materials for petrochemical products (Damayanti & Ho-Shing Wu, 2021).
Fluorescent Chemosensor for Cu2+ Detection
Song et al. (2014) developed a fluorescent chemosensor based on aggregation-induced emission characteristics, demonstrating highly sensitive and selective response to Cu2+ over other metal ions. This innovation showcases the potential for in-field detection and environmental monitoring (Song et al., 2014).
Properties
IUPAC Name |
1-N,4-N-bis[(E)-pyridin-4-ylmethylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O2/c27-19(25-23-13-15-5-9-21-10-6-15)17-1-2-18(4-3-17)20(28)26-24-14-16-7-11-22-12-8-16/h1-14H,(H,25,27)(H,26,28)/b23-13+,24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGPTXFOXJECRP-RNIAWFEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CC2=CC=NC=C2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC=NC=C2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-METHYL-1-(3-TOLUIDINO)PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE](/img/structure/B5580238.png)
![3-{[(4-Benzylpiperazin-1-yl)imino]methyl}phenol](/img/structure/B5580240.png)
![[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]-[2-[(3-fluoro-4-methylphenyl)methyl]phenyl]methanone](/img/structure/B5580249.png)
![N-[(E)-benzylideneamino]-4-(4-methoxyanilino)butanamide](/img/structure/B5580253.png)
![2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B5580257.png)
![2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-(3-NITROPHENYL)ACETAMIDE](/img/structure/B5580265.png)

![2-[(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B5580279.png)
![1-[2-(1H-imidazol-2-yl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5580287.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B5580290.png)
![2-(4-Methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B5580291.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)
